![molecular formula C16H27NO8P2 B12954148 [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a carbamate group and a bis(diethoxyphosphoryl)methyl group, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate typically involves the reaction of 4-hydroxyphenyl carbamate with diethyl phosphite in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the carbamate moiety, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted phenyl derivatives.
Applications De Recherche Scientifique
[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(diethoxyphosphoryl)methyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to [4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate include:
[4-(Diethoxyphosphoryl)methyl]phenyl carbamate: Lacks the bis-substitution, leading to different reactivity and properties.
[4-(Bis(dimethoxyphosphoryl)methyl]phenyl] carbamate: Features methoxy groups instead of ethoxy groups, affecting solubility and reactivity.
[4-(Bis(diethoxyphosphoryl)methyl]phenyl] urea: Contains a urea group instead of a carbamate, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H27NO8P2 |
|---|---|
Poids moléculaire |
423.33 g/mol |
Nom IUPAC |
[4-[bis(diethoxyphosphoryl)methyl]phenyl] carbamate |
InChI |
InChI=1S/C16H27NO8P2/c1-5-21-26(19,22-6-2)15(27(20,23-7-3)24-8-4)13-9-11-14(12-10-13)25-16(17)18/h9-12,15H,5-8H2,1-4H3,(H2,17,18) |
Clé InChI |
OMXRNGUIMOUXCU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=C(C=C1)OC(=O)N)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



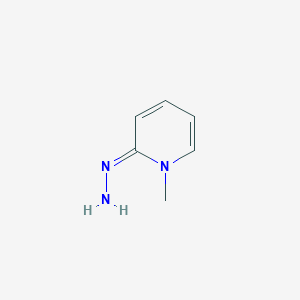
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

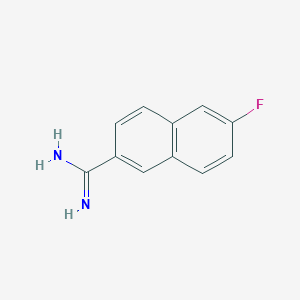

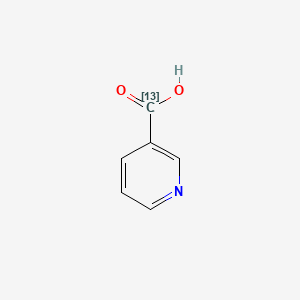


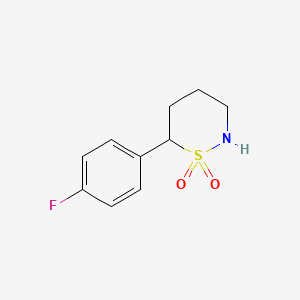
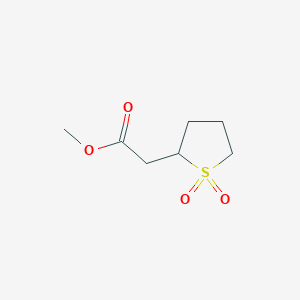
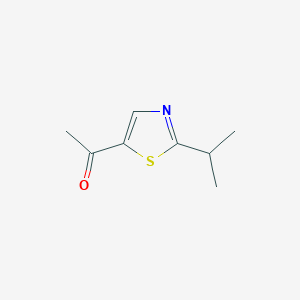
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
